molecular formula C10H11ClN2O2S B14350673 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14350673
M. Wt: 258.73 g/mol
InChI Key: OUXGHFKSIBLTOO-UHFFFAOYSA-N
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Description

6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 3rd position, and a methyl group at the 7th position on the benzothiadiazine ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-ethyl-4-methylbenzenesulfonamide with thionyl chloride, followed by cyclization with ammonia or an amine under reflux conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and reduced benzothiadiazines .

Scientific Research Applications

6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, as an antihypertensive agent, it may inhibit certain enzymes or receptors involved in blood pressure regulation. As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-ethyl-7-methyl-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorine, ethyl, and methyl groups can influence its reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C10H11ClN2O2S

Molecular Weight

258.73 g/mol

IUPAC Name

6-chloro-3-ethyl-7-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C10H11ClN2O2S/c1-3-10-12-8-5-7(11)6(2)4-9(8)16(14,15)13-10/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

OUXGHFKSIBLTOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NS(=O)(=O)C2=C(N1)C=C(C(=C2)C)Cl

Origin of Product

United States

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